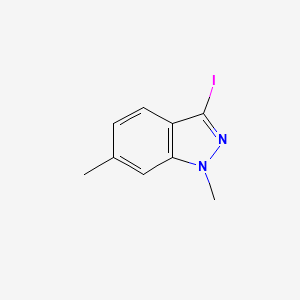

1,6-Dimetil-3-yodo-1H-indazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-indazoles are a class of heterocyclic compounds that have garnered interest due to their presence in various biologically active molecules. The structure of 1H-indazoles can vary, forming dimers, trimers, and catemers in the solid state. These structures can exhibit chirality, despite the molecules themselves being achiral, which is a fascinating aspect of their solid-state chemistry .

Synthesis Analysis

The synthesis of 1H-indazoles, including derivatives such as 1,6-Dimethyl-3-iodo-1H-indazole, can be achieved through reactions involving hydrazones and arynes. A novel route has been developed that starts from readily available hydrazones of aldehydes and o-(trimethylsilyl)aryl triflates. This method proceeds under mild conditions and is tolerant of a wide range of functional groups, providing a pathway to synthesize 1H-indazoles efficiently and with good to excellent yields .

Molecular Structure Analysis

The molecular structure of 1H-indazoles can be complex due to their ability to form different types of aggregates such as dimers, trimers, and catemers. These aggregates can be chiral, and their presence can vary depending on the phase they are in. The study of their molecular structure is challenging due to these variations, but it is crucial for understanding the properties and potential applications of these compounds .

Chemical Reactions Analysis

1H-indazoles participate in a variety of chemical reactions due to their versatile structure. The presence of functional groups such as dimethylamino groups, ketones, and iodine in the case of 1,6-Dimethyl-3-iodo-1H-indazole, allows for a wide range of chemical transformations. These reactions can lead to the formation of biologically and pharmaceutically important compounds, including acridones and acridinium salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indazoles are influenced by their molecular associations and the phase they are in. Techniques such as vibrational spectroscopy (IR, FIR, Raman, and VCD) and computational studies are used to analyze these properties. These techniques help in determining the presence of different structures and their configurations, which is essential for the development of new materials and drugs based on 1H-indazoles .

Aplicaciones Científicas De Investigación

Aplicaciones medicinales

Los compuestos heterocíclicos que contienen indazol, como el 1,6-Dimetil-3-yodo-1H-indazol, tienen una amplia variedad de aplicaciones medicinales . Se utilizan como:

- Agentes antibacterianos: Estos compuestos pueden ayudar en el tratamiento de infecciones bacterianas .

Desarrollo de fármacos

Varios fármacos comercializados recientemente contienen el motivo estructural del indazol . Esto sugiere que el this compound podría utilizarse potencialmente en el desarrollo de nuevos fármacos.

Tratamiento de enfermedades respiratorias

Los indazoles también pueden emplearse como inhibidores selectivos de la fosfoinosítido 3-cinasa δ para el tratamiento de enfermedades respiratorias .

Enfoques sintéticos

El compuesto está involucrado en las últimas estrategias para la síntesis de 1H- y 2H-indazoles . Las estrategias incluyen reacciones catalizadas por metales de transición, reacciones de ciclización reductiva y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N sin catalizador ni disolvente .

Aplicaciones cotidianas

Los imidazoles sustituidos, que incluyen el this compound, son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas .

Síntesis regiocontrolada

Se han destacado los recientes avances en la síntesis regiocontrolada de imidazoles sustituidos . Estos heterociclos son componentes clave de moléculas funcionales que se utilizan en una variedad de aplicaciones cotidianas .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1,6-Dimethyl-3-iodo-1H-indazole is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the catabolism of tryptophan along the kynurenine pathway . It is involved in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

1,6-Dimethyl-3-iodo-1H-indazole interacts with its target, IDO1, by inhibiting its expression . This inhibition is achieved in a concentration-dependent manner . By inhibiting IDO1, the compound interferes with the metabolism of tryptophan, which can have significant effects on cellular functions and immune responses .

Biochemical Pathways

The inhibition of IDO1 by 1,6-Dimethyl-3-iodo-1H-indazole affects the kynurenine pathway, which is the primary route of tryptophan catabolism . This can lead to changes in the levels of downstream metabolites, including kynurenine and its derivatives . These metabolites have various biological effects, including immunomodulatory properties .

Result of Action

The inhibition of IDO1 by 1,6-Dimethyl-3-iodo-1H-indazole can lead to various molecular and cellular effects. For instance, it has been shown to have a potent anti-proliferative activity in human colorectal cancer cells (HCT116) . Additionally, it can induce apoptosis and selectively activate the extracellular signal-regulated kinase (ERK) in the mitogen-activated protein kinase (MAPK) pathway in FaDu cells .

Propiedades

IUPAC Name |

3-iodo-1,6-dimethylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFSZQGRATXJGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NN2C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303212 |

Source

|

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257535-50-4 |

Source

|

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydrothieno[2,3-d]pyridazine-4,7-dione](/img/structure/B1321008.png)

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)